molecular formula C29H42O3S B14349229 S-[4-(Decyloxy)phenyl] 4-(hexyloxy)benzene-1-carbothioate CAS No. 90336-50-8

S-[4-(Decyloxy)phenyl] 4-(hexyloxy)benzene-1-carbothioate

Cat. No.: B14349229
CAS No.: 90336-50-8
M. Wt: 470.7 g/mol
InChI Key: SPTOQRPZQOPKQV-UHFFFAOYSA-N
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Description

S-[4-(Decyloxy)phenyl] 4-(hexyloxy)benzene-1-carbothioate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a benzene ring substituted with decyloxy and hexyloxy groups, as well as a carbothioate functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-[4-(Decyloxy)phenyl] 4-(hexyloxy)benzene-1-carbothioate typically involves the esterification of 4-(decyloxy)phenol with 4-(hexyloxy)benzoic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

S-[4-(Decyloxy)phenyl] 4-(hexyloxy)benzene-1-carbothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioate group to a thiol or thioether.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst like iron (Fe) or sulfuric acid (H₂SO₄) are used.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Brominated or nitrated derivatives of the original compound.

Scientific Research Applications

S-[4-(Decyloxy)phenyl] 4-(hexyloxy)benzene-1-carbothioate is utilized in various fields of scientific research:

    Chemistry: As a reagent in organic synthesis and as a model compound for studying esterification and substitution reactions.

    Biology: In the study of enzyme-catalyzed reactions involving ester bonds.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which S-[4-(Decyloxy)phenyl] 4-(hexyloxy)benzene-1-carbothioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. The carbothioate group can undergo nucleophilic attack, leading to the formation of reactive intermediates that modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Decyloxy)phenyl 4-(hexyloxy)benzoate: Similar structure but lacks the carbothioate group.

    4-(Hexyloxy)phenyl 4-(decyloxy)benzoate: Similar structure with reversed substituents.

    4-(Decyloxy)phenyl 4-(allyloxy)benzoate: Contains an allyloxy group instead of a hexyloxy group.

Uniqueness

S-[4-(Decyloxy)phenyl] 4-(hexyloxy)benzene-1-carbothioate is unique due to the presence of the carbothioate group, which imparts distinct chemical reactivity and potential biological activity. This functional group differentiates it from other similar compounds and expands its range of applications in scientific research.

Properties

CAS No.

90336-50-8

Molecular Formula

C29H42O3S

Molecular Weight

470.7 g/mol

IUPAC Name

S-(4-decoxyphenyl) 4-hexoxybenzenecarbothioate

InChI

InChI=1S/C29H42O3S/c1-3-5-7-9-10-11-12-14-24-32-27-19-21-28(22-20-27)33-29(30)25-15-17-26(18-16-25)31-23-13-8-6-4-2/h15-22H,3-14,23-24H2,1-2H3

InChI Key

SPTOQRPZQOPKQV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)SC(=O)C2=CC=C(C=C2)OCCCCCC

Origin of Product

United States

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